2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid
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Overview
Description
2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylcarbamoyl group attached to an amino acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid typically involves the reaction of cyclopropyl isocyanate with 4-methylpentanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylcarbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid
- 2-(Cyclopropylcarbamoylamino)-4-ethylpentanoic acid
- 2-(Cyclopropylcarbamoylamino)-4-propylpentanoic acid
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropylcarbamoyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyclopropylcarbamoylamino)-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)5-8(9(13)14)12-10(15)11-7-3-4-7/h6-8H,3-5H2,1-2H3,(H,13,14)(H2,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZINYIGTFCCME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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